N-[1-[(4-methylphenyl)sulfonylamino]propan-2-yl]acetamide
Overview
Description
N-[1-[(4-methylphenyl)sulfonylamino]propan-2-yl]acetamide is an organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a sulfonamide group attached to a methylphenyl ring, which is further connected to an acetamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(4-methylphenyl)sulfonylamino]propan-2-yl]acetamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-(1-methyl-2-aminoethyl)acetamide. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(4-methylphenyl)sulfonylamino]propan-2-yl]acetamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[1-[(4-methylphenyl)sulfonylamino]propan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of N-[1-[(4-methylphenyl)sulfonylamino]propan-2-yl]acetamide involves the inhibition of specific enzymes by binding to their active sites. The sulfonamide group interacts with the enzyme’s active site, preventing the substrate from binding and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in the inhibition of proteases, which are enzymes that break down proteins .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)acetamide: Similar structure but lacks the sulfonamide group.
N-(2-methylphenyl)acetamide: Similar structure with a different position of the methyl group.
N-(4-methylphenyl)sulfonamide: Contains the sulfonamide group but lacks the acetamide moiety.
Uniqueness
N-[1-[(4-methylphenyl)sulfonylamino]propan-2-yl]acetamide is unique due to the presence of both the sulfonamide and acetamide groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts .
Properties
IUPAC Name |
N-[1-[(4-methylphenyl)sulfonylamino]propan-2-yl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-9-4-6-12(7-5-9)18(16,17)13-8-10(2)14-11(3)15/h4-7,10,13H,8H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGSSCACPOZJPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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